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Compound of Interest

Compound Name: N-Nitrosoanatabine

Cat. No.: B120494

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) family,
which are compounds found in tobacco products. Unlike its structurally related counterparts, N-
Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are
potent carcinogens, N-Nitrosoanatabine has been demonstrated to be non-carcinogenic in
animal models at tested doses.[1] This unique characteristic makes NAT a valuable tool in
cancer research, primarily for its use as a negative control in carcinogenicity studies and as a
competitive inhibitor in metabolic studies of carcinogenic TSNAs.

These application notes provide detailed protocols and data for the use of NAT in a research
setting.

Physicochemical Properties
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Property Value

Molecular Formula C10H11Ns0

Molecular Weight 189.2 g/mol

CAS Number 71267-22-6

Appearance Light-yellow crystalline solid

Exists as (S)- and (R)-enantiomers. The (S)-

Chirality enantiomer is predominant in tobacco products.

[1](2]

Applications in Cancer Research
Negative Control in Carcinogenicity Bioassays

Due to its non-carcinogenic nature, NAT is an ideal negative control in animal studies
investigating the carcinogenicity of other TSNAs. Its structural similarity to carcinogenic TSNAs
allows researchers to dissect the specific structural features required for tumorigenesis.

Comparative Metabolism and Competitive Inhibition
Studies

NAT can be utilized in in vitro and in vivo studies to investigate the metabolic pathways of
carcinogenic TSNAs. Notably, NAT has been shown to be a competitive inhibitor of the
cytochrome P450 2A13 (CYP2A13)-mediated metabolism of NNN.[3] This application is crucial
for understanding the mechanisms of metabolic activation of carcinogens and for identifying
potential inhibitors of these processes.

Quantitative Data
Table 1: In Vivo Carcinogenicity Data for N-
Nitrosoanatabine (NAT) in F344 Rats
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Route of
Total Dose o Tumor
Compound Administrat . Tumor Type Reference
(mmol/kg) ) Incidence
ion
No significant
Subcutaneou increase
NAT 1 o - [4]
s Injection compared to
control
No significant
3 Subcutaneou increase
s Injection compared to
control
No significant
9 Subcutaneou increase
s Injection compared to
control
Subcutaneou  Significant Nasal Cavity,
NNN 1 o ,
s Injection increase Esophagus
3 Subcutaneou  Significant Nasal Cavity,
s Injection increase Esophagus
9 Subcutaneou  Significant Nasal Cavity,
s Injection increase Esophagus
Subcutaneou  Significant Nasal Cavity,
NNK 1 o , ,
s Injection increase Lung, Liver
3 Subcutaneou  Significant Nasal Cavity,
s Injection increase Lung, Liver
9 Subcutaneou  Significant Nasal Cavity,
s Injection increase Lung, Liver
) ) Subcutaneou No tumors
Control (Trioctanoin) o -
s Injection observed
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Table 2: In Vitro Competitive Inhibition of NNN
Metabolism by NAT

Ki (HM)
Ki (pM) for Ki (pM)
Substra . Inhibitio for HPB hydroxy for OPB Referen
Enzyme Inhibitor . . .
te n Type formatio acid formatio ce
n formatio n
n
CYP2A1 Competiti
NNN 3 NAT 1.37 1.35 3.40
ve

HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, a metabolite of NNN. Hydroxy acid: 4-hydroxy-4-(3-
pyridyl)-butyric acid, a metabolite of NNN. OPB: 4-ox0-4-(3-pyridyl)butanal, a metabolite of
NNN.

Experimental Protocols
Protocol 1: In Vivo Carcinogenicity Bioassay in F344
Rats (Negative Control)

This protocol is adapted from the dose-response study by Hoffmann et al. (1984).

1. Animal Model:

Species: Fischer 344 (F344) rats

Sex: Male and female

Age: 6-8 weeks at the start of the experiment

2. Materials:

N-Nitrosoanatabine (NAT)

Vehicle (e.g., Trioctanoin)
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Sterile syringes and needles for subcutaneous injection
. Experimental Design:

Groups:

[¢]

Group 1: Vehicle control (Trioctanoin)

[e]

Group 2: Low-dose NAT (e.g., 1 mmol/kg total dose)

o

Group 3: Mid-dose NAT (e.g., 3 mmol/kg total dose)

[¢]

Group 4: High-dose NAT (e.g., 9 mmol/kg total dose)

[¢]

Positive control groups (e.g., NNN and NNK) should be run in parallel.
Administration:
o Dissolve NAT in the vehicle.

o Administer via subcutaneous injection three times per week for 20 weeks. The total dose
should be divided equally among the injections.

Observation Period:
o Monitor animals daily for clinical signs of toxicity.
o Record body weights weekly.

o The total duration of the study is typically until the animals are moribund or for a
predetermined period (e.g., 18-24 months).

. Endpoint Analysis:
Perform a complete necropsy on all animals.
Collect all major organs and any visible lesions.

Fix tissues in 10% neutral buffered formalin.
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e Process tissues for histopathological examination.

e Quantify tumor incidence, multiplicity, and type in each group.

Protocol 2: In Vitro Competitive Inhibition of NNN
Metabolism

This protocol is based on the methodology described by Liu et al. (2016).
1. Enzyme Source:

e Human liver microsomes or recombinant human cytochrome P450 enzymes (e.g.,
CYP2A13).

2. Materials:
e N-Nitrosonornicotine (NNN)
» N-Nitrosoanatabine (NAT)

 NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate
dehydrogenase, and NADP+)

e Potassium phosphate buffer (pH 7.4)

¢ LC-MS/MS system for metabolite analysis
3. Experimental Procedure:

 Incubation Mixture:

o Prepare a reaction mixture containing the enzyme source, NADPH regenerating system,
and buffer.

o Add varying concentrations of the substrate (NNN) and the inhibitor (NAT). It is
recommended to use a range of concentrations for both to determine the inhibition
kinetics.
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* Incubation:
o Pre-incubate the mixture at 37°C for a few minutes.
o Initiate the reaction by adding the substrate (NNN).
o Incubate at 37°C for a specified time (e.g., 30-60 minutes).
» Reaction Termination:
o Stop the reaction by adding a quenching solvent (e.qg., ice-cold acetonitrile).
e Sample Preparation:
o Centrifuge the samples to pellet the protein.
o Collect the supernatant for analysis.
4. Data Analysis:
o Quantify the formation of NNN metabolites (e.g., HPB) using a validated LC-MS/MS method.

o Determine the mode of inhibition and the inhibition constant (Ki) by fitting the data to
appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk

plots).
Visualizations
In Vivo Carcinogenicity Bioassay Workflow
() (o) C e

Click to download full resolution via product page

Caption: Workflow for in vivo carcinogenicity bioassay of NAT.
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Competitive Inhibition of NNN Metabolism by NAT
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Caption: Mechanism of competitive inhibition of NNN metabolism by NAT.
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 To cite this document: BenchChem. [Application Notes and Protocols for N-Nitrosoanatabine
in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120494#use-of-n-nitrosoanatabine-in-cancer-
research-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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